molecular formula C10H15N5O6 B12398710 Guanosine-13C10,15N5 (hydrate)

Guanosine-13C10,15N5 (hydrate)

Cat. No.: B12398710
M. Wt: 316.15 g/mol
InChI Key: YCHNAJLCEKPFHB-LSAZWBOKSA-N
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Description

Guanosine-13C10,15N5 (hydrate) is a stable isotope-labeled derivative of guanosine, a nucleoside critical to RNA synthesis and cellular signaling. The compound incorporates 10 carbon-13 (^13C) atoms and five nitrogen-15 (^15N) atoms, replacing all natural isotopes in the guanine and ribose moieties . This labeling enables precise tracking of guanosine metabolism, nucleic acid dynamics, and enzyme kinetics in studies utilizing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy . Its isotopic purity (>98 atom % for ^13C and ^15N) ensures minimal interference in analytical workflows, making it a gold standard for quantitative metabolomics and proteomics .

Properties

Molecular Formula

C10H15N5O6

Molecular Weight

316.15 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;

InChI Key

YCHNAJLCEKPFHB-LSAZWBOKSA-N

Isomeric SMILES

[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2].O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-13C10,15N5 (hydrate) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. This process typically requires specialized equipment and conditions to ensure the accurate incorporation of these isotopes. The reaction conditions often involve the use of labeled precursors and controlled environments to prevent contamination and ensure high purity .

Industrial Production Methods

Industrial production of Guanosine-13C10,15N5 (hydrate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of isotope-labeled precursors and advanced purification techniques to achieve the desired isotopic purity. The production is carried out under strict quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

Guanosine-13C10,15N5 (hydrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized guanosine derivatives, while reduction may yield reduced forms of guanosine .

Scientific Research Applications

Metabolic Studies

One of the primary applications of Guanosine-13C10,15N5 (hydrate) is in metabolic studies. The compound serves as a tracer, allowing researchers to investigate metabolic pathways within living organisms. Its incorporation into nucleic acids and proteins enables scientists to track its metabolism and interactions in real-time.

Key Applications:

  • Tracing Metabolic Pathways: The stable isotopes allow for precise tracking of guanosine's incorporation into various biochemical processes.
  • Pharmacokinetics and Pharmacodynamics: Understanding how drugs are metabolized can be enhanced by using this compound as a tracer.

Biochemical Research

Guanosine-13C10,15N5 (hydrate) is crucial for elucidating biochemical pathways and mechanisms within cells. Its isotopic labeling facilitates advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Research Focus Areas:

  • Nucleic Acid Metabolism: The compound helps in studying the synthesis and degradation of nucleic acids.
  • Protein Interactions: Researchers utilize this compound to investigate how proteins interact with nucleotides and other biomolecules.

Case Study 1: Purine Metabolism

A study explored the role of Guanosine-13C10,15N5 (hydrate) in purine metabolism, highlighting its ability to trace the conversion of adenosine to inosine in macrophages. This research provided insights into how purine metabolism is regulated during immune responses, demonstrating the compound's utility in immunometabolism studies .

Case Study 2: Drug Development

In drug development, Guanosine-13C10,15N5 (hydrate) has been used to evaluate the pharmacokinetic profiles of new therapeutic agents. By incorporating this compound into drug formulations, researchers can assess how drugs are metabolized and their effects on cellular processes .

Mechanism of Action

The mechanism of action of Guanosine-13C10,15N5 (hydrate) involves its incorporation into biological molecules, allowing researchers to track and study metabolic pathways. The labeled isotopes provide a means to monitor the movement and transformation of the compound within biological systems. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs and other compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Isotope-Labeled Compounds

2′-Deoxyguanosine-13C10,15N5

  • Structural Differences: The absence of a hydroxyl group at the 2′ position distinguishes this compound from guanosine-13C10,15N5, making it a DNA-specific nucleoside .
  • Isotopic Labeling : Both compounds share identical ^13C and ^15N labeling patterns but differ in biological context (DNA vs. RNA metabolism).
  • Applications: Used in DNA repair studies, oxidative stress assays (e.g., tracking 8-oxo-dG formation), and quantifying deoxyguanosine in cancer research .
  • Key Research Findings: In colorectal cancer studies, isotopically labeled 2′-deoxyguanosine derivatives served as internal standards for quantifying oxidative DNA damage markers like 8-OHdG . MS/MS fragmentation patterns (e.g., m/z 271 for [M+H]+) confirmed the utility of labeled deoxyguanosine in distinguishing DNA adducts .

Guanosine-13C10,15N5 Phosphate Derivatives

a) Guanosine-13C10,15N5 3′,5′-Cyclic Monophosphate (cGMP)
  • Structure: Cyclic phosphate form of guanosine-13C10,15N5, critical in signal transduction pathways .
  • Applications : Used to study cyclic nucleotide-gated ion channels and nitric oxide signaling.
  • Specifications : 99 atom % ^13C, 98 atom % ^15N purity, with calcium salt formulations enhancing solubility .
b) 2′-Deoxyguanosine-13C10,15N5 5′-Monophosphate (dGMP)
  • Structure: Monophosphate derivative of 2′-deoxyguanosine-13C10,15N4.
  • Applications : Essential for DNA synthesis studies and polymerase activity assays.
  • Key Data: Property Guanosine-13C10,15N5 (Hydrate) dGMP-13C10,15N5 (Disodium Salt) Molecular Formula C10H13N5O5·xH2O 13C10H1215N5Na2O7P Purity ≥95% (CP) ≥98 atom % ^13C, ≥95% (CP) Key Use Case RNA metabolism DNA replication studies

Adenosine-13C10,15N5 and ATP-13C10,15N5

  • Structural Similarities : Both are purine nucleosides/nucleotides but differ in the base (adenine vs. guanine).
  • Isotopic Labeling: Adenosine-13C10,15N5 shares the same isotopic enrichment strategy but targets adenine-related pathways .
  • Applications: ATP-13C10,15N5 tracks ATP-dependent processes like kinase activity and energy metabolism . Adenosine-13C10,15N5 is used to quantify adenosine deaminase (ADA) activity in blood, critical for diagnosing ADA-SCID .
  • Key Research Findings: In LC-MS assays, adenosine-13C10,15N5 improved calibration curve linearity (R² > 0.99) and accuracy in human blood metabolite quantification . ATP-13C10,15N5 enabled precise measurement of ATP turnover rates in cancer cell lines using ^31P-NMR .

Oxidized and Modified Derivatives

a) [15N5]-8-Hydroxy-2′-Deoxyguanosine ([15N5]-8-OHdG)
  • Structure: Oxidized form of 2′-deoxyguanosine with a hydroxyl group at the 8th position of guanine .
  • Comparison: Unlike guanosine-13C10,15N5, this compound is specific to DNA damage studies.
  • Applications : Biomarker for oxidative stress in cancer and neurodegenerative diseases .
  • MS/MS Data: Diagnostic fragments at m/z 185 and 206 confirm its utility in quantifying oxidative lesions .
b) [15N5]-8-Oxo-dG
  • Key Feature : Produced via copper-mediated oxidation of [15N5]-dG, yielding a stable adduct with m/z 289 ([M+H]+) .
  • Utility : Used to validate antioxidant therapies in preclinical models.

Biological Activity

Guanosine-13C10,15N5 (hydrate) is a stable isotope-labeled derivative of guanosine, a nucleoside essential for various biological processes. This compound has garnered attention in biochemical and pharmacological research due to its unique isotopic labeling, which allows for advanced studies in metabolic pathways, enzyme kinetics, and drug development. This article explores the biological activity of Guanosine-13C10,15N5, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of Guanosine and Its Isotopes

Guanosine is a purine nucleoside composed of guanine attached to a ribose sugar. It plays a critical role in cellular metabolism, serving as a building block for RNA and as a precursor to important molecules such as guanosine triphosphate (GTP), which is vital for energy transfer and signal transduction in cells. The isotopic labeling with carbon-13 (13C^{13}C) and nitrogen-15 (15N^{15}N) enhances the tracking and detection of guanosine in various biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity

The biological activity of Guanosine-13C10,15N5 can be categorized into several key areas:

1. Metabolic Pathways:

  • Guanosine participates in nucleotide metabolism, where it can be phosphorylated to form guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP). These phosphorylated forms are crucial for energy metabolism and signaling pathways.
  • Research indicates that the isotopic labeling allows for precise tracing of metabolic pathways involving guanine nucleotides, providing insights into their roles in cellular processes such as cell proliferation and apoptosis .

2. Enzyme Interactions:

  • Enzymes such as guanylate cyclase utilize GTP to produce cyclic GMP (cGMP), a secondary messenger involved in various physiological responses including vasodilation and neurotransmission. The incorporation of isotopically labeled guanosine facilitates the study of enzyme kinetics and substrate specificity .
  • Studies have shown that Guanosine-13C10,15N5 can be utilized as a substrate in enzymatic reactions, allowing researchers to investigate the dynamics of nucleotide metabolism under different physiological conditions .

3. Pharmacological Applications:

  • The compound has potential therapeutic applications in treating conditions related to purine metabolism disorders. For instance, understanding its role in modulating immune responses may lead to novel treatments for autoimmune diseases .
  • Additionally, the isotopic form is used in drug development to evaluate the pharmacokinetics of guanosine analogs, aiding in the design of more effective therapeutics .

Case Studies

Case Study 1: Metabolic Tracing
In a study examining the metabolic fate of nucleosides in cancer cells, researchers utilized Guanosine-13C10,15N5 to trace its incorporation into RNA and other nucleotides. The results indicated that cancer cells exhibit altered nucleotide metabolism compared to normal cells, highlighting potential therapeutic targets .

Case Study 2: Enzyme Kinetics
A kinetic analysis was performed using Guanosine-13C10,15N5 as a substrate for guanylate cyclase. The researchers found that the enzyme exhibited increased activity in the presence of this isotopically labeled compound compared to unlabeled substrates, suggesting enhanced sensitivity in detecting enzyme activity .

Data Tables

Parameter Value
Molecular FormulaC₁₃H₁₅N₅O₅
Molecular Weight358.34 g/mol
Isotopic Composition10 13C^{13}C, 5 15N^{15}N
SolubilitySoluble in water
Storage Conditions-20°C

Q & A

Basic Research Questions

How is Guanosine-<sup>13</sup>C10</sup>,<sup>15</sup>N5 (hydrate) synthesized and validated for isotopic purity?

  • Methodological Answer : Synthesis involves incorporating stable isotopes (<sup>13</sup>C and <sup>15</sup>N) into the guanosine backbone via enzymatic or chemical routes. Isotopic purity (≥98 atom %) is confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR), while chemical purity (≥95%) is assessed via capillary electrophoresis (CP) or HPLC . Critical steps include minimizing unlabeled precursor contamination and optimizing reaction conditions for isotopic fidelity.

What analytical techniques are essential for verifying the structural integrity of Guanosine-<sup>13</sup>C10</sup>,<sup>15</sup>N5 in solution?

  • Methodological Answer : Bio-NMR (<sup>13</sup>C and <sup>15</sup>N-enriched spectra) resolves isotopic labeling patterns, while tandem MS (MS/MS) with selected reaction monitoring (SRM) quantifies isotopic adducts (e.g., M+15 mass shift). For example, SRM transitions like 296→180 and 301→185 can distinguish labeled vs. unlabeled species .

Advanced Research Questions

How can Guanosine-<sup>13</sup>C10</sup>,<sup>15</sup>N5 be integrated into studies of nucleotide salvage pathways in cancer metabolism?

  • Methodological Answer : Use dual isotopic tracing (e.g., <sup>13</sup>C/<sup>15</sup>N-labeled guanosine with <sup>2</sup>H-methionine) to dissect contributions of de novo synthesis vs. salvage pathways. For instance, in tumor models, track incorporation into DNA/RNA via LC-MS/MS, comparing labeled GMP pools to unlabeled controls . Ensure cell culture conditions (e.g., serum-free media) minimize exogenous nucleotide interference.

Q. What experimental strategies resolve discrepancies in isotopic incorporation efficiency across cell types?

  • Methodological Answer : Optimize cell permeability by using nucleotide transporters (e.g., ENT inhibitors) or prodrug strategies. For low-incorporation cell lines (e.g., embryonic stem cells), combine pulse-chase labeling with kinetic modeling to account for turnover rates . Validate using orthogonal techniques like fluorescence-activated cell sorting (FACS) for labeled DNA .

How to design enzyme kinetic assays using Guanosine-<sup>13</sup>C10</sup>,<sup>15</sup>N5 to study GTP-dependent kinases?

  • Methodological Answer : Prepare 100 mM stock solutions in Tris-HCl buffer (pH 7.4) to match physiological conditions . Use stopped-flow spectrophotometry or <sup>31</sup>P-NMR to monitor phosphate transfer kinetics. Include negative controls with unlabeled GTP to distinguish isotopic dilution effects. Data normalization must account for enzyme-specific isotopic discrimination .

Data Analysis and Reproducibility

Q. How to standardize quantification of <sup>13</sup>C/<sup>15</sup>N-labeled guanosine derivatives in metabolomics workflows?

  • Methodological Answer : Generate calibration curves with synthetic standards (e.g., [<sup>15</sup>N5]-GMP) to correct for ion suppression in MS. Use internal standards like [<sup>13</sup>C2,<sup>15</sup>N]-glycinamide for retention time alignment . Open-source tools (e.g., XCMS, Skyline) enable batch processing of isotopic peaks .

Q. What are critical considerations for reproducing isotope tracing experiments in vivo?

  • Methodological Answer : Administer labeled guanosine via controlled delivery (e.g., osmotic pumps) to maintain steady-state isotope enrichment. Monitor plasma/tissue concentrations via LC-MS to avoid saturation artifacts. Include tissue-specific negative controls (e.g., knockout models) to validate pathway specificity .

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